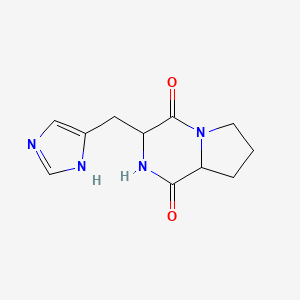

Cyclo(his-pro)

概要

説明

シクロ(His-Pro)は、シクロ(ヒスチジル-プロリン)としても知られており、ヒスチジンとプロリンのアミノ酸から形成される環状ジペプチドです。この化合物は、甲状腺刺激ホルモン放出ホルモン(TRH)に由来し、その安定性と生物学的活性で知られています。シクロ(His-Pro)は、さまざまなタンパク質豊富な食品や栄養補助食品に含まれており、特に肝疾患や神経変性疾患の管理における潜在的な治療用途について研究されてきました .

2. 製法

合成ルートと反応条件: シクロ(His-Pro)は、ジペプチドメチルエステル塩酸塩を水中で高圧高温処理により環化させることで合成できます。この合成の最適条件には、反応圧力0.20 MPa、反応時間3.5時間、溶液pH 6.0、基質濃度15 mg/mLが含まれます。この方法により、91.35%という高い効率でシクロ(His-Pro)が生成され、ラセミ化が回避されます .

工業的生産方法: 工業的には、シクロ(His-Pro)は同様の高圧高温処理を用いて製造できます。このプロセスでは、超高性能液体クロマトグラフィー(UPLC)とエレクトロスプレーイオン化質量分析法(ESI-MS)を使用して、生成物の定量と同定を行います .

準備方法

Synthetic Routes and Reaction Conditions: Cyclo(his-pro) can be synthesized using high pressure and temperature-assisted cyclization of dipeptide methyl ester hydrochloride in water. The optimal conditions for this synthesis include a reaction pressure of 0.20 MPa, a reaction time of 3.5 hours, a solution pH of 6.0, and a substrate concentration of 15 mg/mL. This method yields cyclo(his-pro) with a high efficiency of 91.35% and avoids racemization .

Industrial Production Methods: In industrial settings, cyclo(his-pro) can be produced using similar high pressure and temperature-assisted methods. The process involves the use of ultra performance liquid chromatography (UPLC) and electro spray ionization mass spectrometry (ESI-MS) for quantification and identification of the product .

化学反応の分析

反応の種類: シクロ(His-Pro)は、酸化、還元、置換などのさまざまな化学反応を起こします。特に、その抗酸化特性と、ヒスチジンを含むジペプチドが開環した状態でカルボニル化合物を消去する能力で知られています .

一般的な試薬と条件: この化合物は生理的pHでは安定していますが、胃環境など酸性条件下では、2つの対称ジペプチド(ヒスチジン-プロリンとプロリン-ヒスチジン)を生じるために開環する可能性があります . シクロ(His-Pro)の抗酸化活性は、消去メカニズムを改善する二次アミンの存在により高まります .

生成される主な生成物: シクロ(His-Pro)の反応から生成される主な生成物には、その開環したジペプチドであるヒスチジン-プロリンとプロリン-ヒスチジンが含まれ、これらは有意な抗酸化活性を示します .

4. 科学研究における用途

シクロ(His-Pro)は、科学研究において幅広い用途があります。

科学的研究の応用

Neuroprotective Effects

Mechanism of Action:

Cyclo(his-pro) has been shown to protect neuronal cells from oxidative stress and apoptosis. Research indicates that it activates the Nrf2 signaling pathway, which is crucial for upregulating antioxidant defenses in cells. Specifically, cyclo(his-pro) promotes the nuclear accumulation of Nrf2, leading to the expression of antioxidant-related genes in PC12 cells exposed to oxidative stressors like hydrogen peroxide .

Case Studies:

- PC12 Cell Studies: In vitro studies demonstrated that cyclo(his-pro) significantly reduced reactive oxygen species production and prevented glutathione depletion in PC12 cells subjected to oxidative stress. The protective effects were linked to the activation of the p38 MAPK pathway, which is essential for Nrf2 activation .

- Neurodegenerative Disorders: Cyclo(his-pro) has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). It has shown promise in reducing cell degeneration by inhibiting excitotoxic calcium influx and mitigating mitochondrial impairment .

Cytoprotection

Antioxidant Properties:

Cyclo(his-pro) exhibits strong antioxidant properties, making it a candidate for cytoprotection against various cellular insults. Its ability to quench free radicals and reduce inflammation positions it as a potential therapeutic agent in conditions characterized by oxidative stress .

Research Findings:

- Hepatoprotective Effects: Recent studies have highlighted the efficacy of cyclo(his-pro) in managing non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH). In mouse models, treatment with cyclo(his-pro) resulted in reduced lipid accumulation and inflammation, suggesting its role as a protective agent against liver fibrosis .

- Cellular Response Mechanisms: The extracellular signal-regulated kinase (ERK) pathway has been identified as a key mediator of the cellular response to cyclo(his-pro), further supporting its protective role in liver disease progression .

Pharmacological Applications

Therapeutic Potential:

The pharmacokinetic profile of cyclo(his-pro) is favorable due to its stability at physiological pH and resistance to enzymatic degradation. This stability enhances its bioavailability and therapeutic efficacy when administered orally or via other routes .

Clinical Implications:

- Central Nervous System Disorders: Cyclo(his-pro) has demonstrated the ability to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders without direct administration to the brain .

- Dietary Supplementation: Found naturally in protein-rich foods, cyclo(his-pro) can be utilized as a dietary supplement to enhance antioxidant intake and support overall health .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Activation of Nrf2 signaling | Reduces oxidative stress in neuronal cells |

| Cytoprotection | Antioxidant properties | Protects against cellular insults like H2O2 |

| Liver Disease Management | Reduces inflammation and lipid accumulation | Effective in NAFLD/NASH models |

| Pharmacological Potential | Stability and bioavailability | Crosses blood-brain barrier; suitable for oral use |

作用機序

シクロ(His-Pro)は、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

シクロ(His-Pro)は、その安定性と幅広い生物学的活性により、環状ジペプチドの中でユニークな存在です。類似の化合物には以下のようなものがあります。

シクロ(Gly-Pro): 抗酸化作用を持つ別の環状ジペプチドですが、シクロ(His-Pro)ほど安定していません。

シクロ(Ser-Pro): 抗菌活性で知られていますが、シクロ(His-Pro)ほど広く研究されていません。

シクロ(Tyr-Pro): シクロ(His-Pro)と同様に神経保護効果を示しますが、異なる分子標的を持っています。

シクロ(His-Pro)は、複数の生物学的経路を調節する能力と、肝疾患と神経変性疾患の両方における潜在的な治療用途により、際立った存在です .

生物活性

Cyclo(His-Pro) (CHP) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, antioxidant defense, and metabolic regulation. This article synthesizes recent research findings, case studies, and data on the biological activity of CHP, highlighting its mechanisms of action and potential therapeutic applications.

Overview of Cyclo(His-Pro)

Cyclo(His-Pro) is an endogenous peptide derived from the cleavage of thyrotropin-releasing hormone (TRH). It exhibits unique pharmacokinetic properties, including stability at physiological pH and the ability to cross the blood-brain barrier (BBB), making it a promising candidate for therapeutic interventions in neurological disorders .

1. Antioxidant Properties

CHP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. In studies involving PC12 cells, CHP significantly reduced reactive oxygen species (ROS) production and prevented glutathione depletion induced by various neurotoxic agents such as hydrogen peroxide and β-amyloid .

Table 1: Effects of Cyclo(His-Pro) on Oxidative Stress Markers

| Treatment | ROS Levels | Glutathione Depletion | Nrf2 Activation |

|---|---|---|---|

| Control | High | Yes | Low |

| CHP Treatment | Low | No | High |

2. Neuroprotective Effects

Research indicates that CHP can protect neurons from excitotoxicity and apoptosis. In models of Parkinson's disease (PD), CHP administration reduced calcium influx into neurons, thereby mitigating mitochondrial dysfunction and cell death . Furthermore, in transgenic mouse models of amyotrophic lateral sclerosis (ALS), CHP inhibited NF-κB nuclear translocation, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative diseases .

Case Study: Neuroprotection in Parkinson's Disease

In a study involving neuronal cell cultures treated with excitotoxic agents, pre-treatment with 50 µM CHP significantly reduced cell death compared to controls, highlighting its protective role against neurodegeneration .

Role in Metabolic Regulation

CHP has also been implicated in metabolic processes. Studies have demonstrated that it exhibits anti-hyperglycemic effects when combined with zinc, suggesting potential applications in managing diabetes and obesity .

Table 2: Metabolic Effects of Cyclo(His-Pro)

| Condition | Effect Observed |

|---|---|

| Hyperglycemia | Reduced blood glucose |

| Obesity | Decreased fat accumulation |

Clinical Implications

The therapeutic potential of CHP extends to various conditions:

- Neurodegenerative Diseases: Its ability to modulate oxidative stress and inflammation positions CHP as a candidate for treating conditions like Alzheimer's disease and ALS.

- Metabolic Disorders: CHP's effects on glucose metabolism suggest it may aid in managing diabetes.

- Fibrosis: Recent studies indicate that CHP can prevent peritoneal fibrosis in dialysis patients by modulating histone deacetylase (HDAC) expression .

特性

IUPAC Name |

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUGCPAQTUSBE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962567 | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53109-32-3 | |

| Record name | Histidylproline diketopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53109-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(his-pro) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053109323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(his-pro) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLO(HIS-PRO) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q10817UXVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。